Cas no 37014-08-7 (1-(3-Methoxyphenyl)-2-thiourea)
1-(3-Methoxyphenyl)-2-thiourea Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Methoxyphenyl)thiourea
- (3-Methoxy-phenyl)-thiourea
- 1-(3-Methoxyphenyl)-2-thiourea
- Thiourea,N-(3-methoxyphenyl)-
- 3-METHOXYPHENYLTHIOUREA
- 5-methoxy phenyl thiourea
- NSC-130357
- CS-0061992
- (3-methoxyphenyl)thiourea
- n-(3-methoxyphenyl)thiourea
- EN300-05891
- BS-3477
- SCHEMBL73372
- YGMXDSWMRIXNTI-UHFFFAOYSA-N
- A823502
- DTXSID10958189
- Butanedioic acid, 2,3-dioxo-, 1,4-diethyl ester
- W17013
- Z56913186
- UPCMLD0ENAT0516-7208:001
- RB 00291
- 37014-08-7
- Maybridge1_006121
- MFCD00060446
- HMS558O05
- NSC130357
- AKOS000113771
- 1-(3-methoxyphenyl) thiourea
- SY079936
- AMY30261
- FT-0682099
- N-(3-Methoxyphenyl)carbamimidothioic acid
- DB-018522
- BBL023334
- STL353618
-
- MDL: MFCD00060446
- Inchi: 1S/C8H10N2OS/c1-11-7-4-2-3-6(5-7)10-8(9)12/h2-5H,1H3,(H3,9,10,12)
- InChI Key: YGMXDSWMRIXNTI-UHFFFAOYSA-N
- SMILES: S=C(N)NC1C=CC=C(C=1)OC
Computed Properties
- Exact Mass: 182.05100
- Monoisotopic Mass: 182.05138412g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 79.4Ų
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
Experimental Properties
- Melting Point: 160 °C
- PSA: 79.37000
- LogP: 2.12400
1-(3-Methoxyphenyl)-2-thiourea Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
1-(3-Methoxyphenyl)-2-thiourea Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1-(3-Methoxyphenyl)-2-thiourea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 018809-250mg |
1-(3-Methoxyphenyl)-2-thiourea |
37014-08-7 | 95% | 250mg |
£10.00 | 2022-03-01 | |
| Fluorochem | 018809-10g |
1-(3-Methoxyphenyl)-2-thiourea |
37014-08-7 | 95% | 10g |
£93.00 | 2022-03-01 | |
| Fluorochem | 018809-50g |
1-(3-Methoxyphenyl)-2-thiourea |
37014-08-7 | 95% | 50g |
£415.00 | 2022-03-01 | |
| Fluorochem | 018809-1g |
1-(3-Methoxyphenyl)-2-thiourea |
37014-08-7 | 95% | 1g |
£20.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056757-5g |
1-(3-Methoxyphenyl)-2-thiourea |
37014-08-7 | 5g |
1217.0CNY | 2021-07-05 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M888551-5g |
1-(3-METHOXYPHENYL)-2-THIOUREA |
37014-08-7 | 97% | 5g |
1,098.00 | 2021-05-17 | |
| TRC | M350183-100mg |
1-(3-Methoxyphenyl)-2-thiourea |
37014-08-7 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M350183-500mg |
1-(3-Methoxyphenyl)-2-thiourea |
37014-08-7 | 500mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M350183-1g |
1-(3-Methoxyphenyl)-2-thiourea |
37014-08-7 | 1g |
$ 80.00 | 2022-06-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VJ662-1g |
1-(3-Methoxyphenyl)-2-thiourea |
37014-08-7 | 95+% | 1g |
270.0CNY | 2021-07-13 |
1-(3-Methoxyphenyl)-2-thiourea Suppliers
1-(3-Methoxyphenyl)-2-thiourea Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 1-(3-Methoxyphenyl)-2-thiourea
Comprehensive Overview of 1-(3-Methoxyphenyl)-2-thiourea (CAS No. 37014-08-7): Properties, Applications, and Research Insights
1-(3-Methoxyphenyl)-2-thiourea (CAS 37014-08-7) is a specialized organic compound belonging to the thiourea derivatives family. Its molecular structure combines a methoxyphenyl group with a thiourea moiety, making it a subject of interest in pharmaceutical, agrochemical, and material science research. The compound's unique sulfur-containing functional group and aromatic ether linkage contribute to its reactivity and potential applications. Researchers are increasingly exploring its role as a building block in heterocyclic synthesis and its interactions with biological targets.
Recent studies highlight the compound's relevance in green chemistry initiatives, particularly in catalytic processes and sustainable synthesis methods. The 3-methoxyphenyl substituent enhances solubility in organic solvents, while the thiourea group facilitates hydrogen bonding – a property leveraged in molecular recognition systems. Analytical techniques like HPLC-MS and NMR spectroscopy are commonly employed to characterize this compound, with purity levels exceeding 98% in commercial samples. The growing demand for fine chemicals in drug discovery has amplified interest in this molecule's derivatization potential.
From a commercial perspective, 1-(3-Methoxyphenyl)-2-thiourea serves as a precursor for various biologically active compounds. Its structural features mimic natural products, making it valuable in medicinal chemistry explorations. The compound's stability under ambient conditions and well-documented spectral data (available in major chemical databases) facilitate its adoption in research laboratories. Current patent literature reveals innovative applications in functional materials development, particularly in optoelectronic devices where its electron-donating properties are utilized.
Environmental and safety assessments indicate that proper handling of CAS 37014-08-7 requires standard laboratory precautions. While not classified as hazardous under normal conditions, researchers recommend using personal protective equipment (PPE) when handling powdered forms. The compound's physicochemical properties – including melting point (198-202°C) and limited water solubility – influence its formulation strategies in various applications. Storage guidelines suggest protection from moisture and prolonged exposure to light to maintain stability.
Emerging trends in computational chemistry have enabled deeper understanding of 1-(3-Methoxyphenyl)-2-thiourea's molecular interactions. Density functional theory (DFT) studies predict its behavior in complex systems, supporting rational design of derivatives. The scientific community continues to investigate its potential in enzyme inhibition and as a ligand in coordination chemistry. With increasing focus on structure-activity relationships, this compound represents a versatile scaffold for developing novel functional molecules across multiple disciplines.
Quality control protocols for 37014-08-7 typically involve chromatographic purity verification and elemental analysis. Reputable suppliers provide detailed certificates of analysis (CoA) and material safety data sheets (MSDS). The compound's availability in research quantities (typically 1g to 100g) facilitates academic investigations, while custom synthesis options exist for industrial-scale requirements. Recent advancements in flow chemistry techniques have improved the efficiency of its production, aligning with modern process optimization standards in fine chemical manufacturing.
The future research directions for 1-(3-Methoxyphenyl)-2-thiourea may focus on its incorporation into smart materials and drug delivery systems. Its molecular architecture offers opportunities for creating multifunctional compounds through strategic modifications. As synthetic methodologies evolve, particularly in C-H activation and click chemistry, this thiourea derivative continues to attract attention from both academic and industrial research teams worldwide.
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